molecular formula C5H10O B123568 3-Methyl-3-buten-1-OL CAS No. 763-32-6

3-Methyl-3-buten-1-OL

Cat. No.: B123568
CAS No.: 763-32-6
M. Wt: 86.13 g/mol
InChI Key: CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Description

Methylisothiazolinone (hydrochloride) is an organic compound belonging to the class of isothiazolinones. It is widely used as a preservative and biocide in various personal care products, household items, and industrial applications. The compound is known for its antimicrobial properties, which help in controlling the growth of bacteria, fungi, and algae in water-containing solutions .

Scientific Research Applications

Methylisothiazolinone (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

3-Methyl-3-buten-1-ol, also known as Isoprenol, is a hemiterpene alcohol . It is primarily used as an intermediate in the synthesis of various compounds, including anti-proliferative, anti-androgenic, and cytotoxic caffeic acid derivatives .

Mode of Action

For instance, it reacts with nitrosocarbonyl benzene to yield 5-hydroxy-isoxazolidines .

Biochemical Pathways

This compound is produced industrially as an intermediate to 3-methylbut-2-en-1-ol (prenol) . The production process involves the reaction between isobutene (2-methylpropene) and formaldehyde . The thermodynamically preferred prenol with the more substituted double bond cannot be directly formed in the above reaction, but is produced via a subsequent isomerisation . This isomerisation reaction is catalyzed by any species which can form an allyl complex without excessive hydrogenation of the substrate, for example poisoned palladium catalysts .

Result of Action

The specific molecular and cellular effects of this compound depend on the context of its use. As an intermediate in chemical synthesis, its primary effect is the formation of other compounds with diverse biological activities . For instance, it can be used to synthesize anti-proliferative, anti-androgenic, and cytotoxic caffeic acid derivatives .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, as suggested by a study on the rate coefficient for the gas-phase reaction of OH radical with this compound . Furthermore, it is classified as a flammable liquid, indicating that its stability and safety can be impacted by exposure to heat or flame .

Safety and Hazards

3-Methyl-3-buten-1-ol is flammable and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Recent advances in the microbial production of isopentanol (3-Methyl-1-butanol) have been made . Metabolic engineering strategies may be employed to enhance product titers, reduce end-product toxicity, and broaden the substrate range to non-sugar carbon sources .

Biochemical Analysis

Biochemical Properties

It is known that this compound is involved in the mevalonate pathway . The mevalonate pathway is a crucial metabolic pathway that produces isopentenyl pyrophosphate (IPP), a key building block for many important biomolecules .

Cellular Effects

The cellular effects of 3-Methyl-3-buten-1-OL are not well-documented. It has been reported that E. coli engineered to tolerate isopentenol showed increased growth at the half-maximal inhibitory concentration . This suggests that this compound may have significant effects on cellular processes, potentially influencing cell function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to isopentenyl monophosphate (IPP) via the mevalonate pathway . This process involves several enzymatic reactions, including phosphorylations and decarboxylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in a study involving the pyrolysis and oxidation of this compound, it was found that isoprenol consumption was dominated by a unimolecular reaction to formaldehyde and isobutene .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a crucial metabolic pathway that produces isopentenyl pyrophosphate (IPP), a key building block for many important biomolecules .

Transport and Distribution

Given its involvement in the mevalonate pathway, it is likely that it interacts with various enzymes and cofactors within the cell .

Subcellular Localization

Given its involvement in the mevalonate pathway, it is likely localized in the cytoplasm where this pathway primarily occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylisothiazolinone (hydrochloride) is typically synthesized through the cyclization of cis-N-methyl-3-thiocyanoacrylamide. The reaction involves the use of a halogenation agent and an alkali metal iodide catalyst. The process is carried out in a tubular reactor, where the mixture is preheated to 35-40°C and then reacted at 45-50°C with chlorine gas .

Industrial Production Methods: In industrial settings, the preparation of methylisothiazolinone (hydrochloride) involves the continuous mixing of N,N’-dimethyl-3,3’-dithiodipropionamide, ethyl acetate, and potassium iodide. The mixture is preheated and then fed into a pipeline reactor where chlorine gas is introduced. The reaction is controlled to maintain a temperature of 45-50°C, resulting in a high yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Methylisothiazolinone (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its antimicrobial activity.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Typically carried out using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of functional groups using reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of isothiazolinones, which retain the antimicrobial properties of the parent compound .

Comparison with Similar Compounds

Methylisothiazolinone (hydrochloride) is part of the isothiazolinone family, which includes several similar compounds:

    Methylchloroisothiazolinone: Known for its higher antimicrobial efficacy due to the presence of a chlorine atom.

    Benzisothiazolinone: Used in industrial applications for its broad-spectrum antimicrobial properties.

    Octylisothiazolinone: Employed in coatings and adhesives for its long-lasting biocidal effects.

Uniqueness: Methylisothiazolinone (hydrochloride) is unique in its balance of antimicrobial efficacy and lower sensitization potential compared to its chlorinated counterparts. This makes it a preferred choice in formulations where reduced allergenic potential is desired .

Properties

IUPAC Name

3-methylbut-3-en-1-ol
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InChI

InChI=1S/C5H10O/c1-5(2)3-4-6/h6H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CPJRRXSHAYUTGL-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CCO
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Molecular Formula

C5H10O
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DSSTOX Substance ID

DTXSID4052506
Record name 3-Methylbut-3-en-1-ol
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Molecular Weight

86.13 g/mol
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Physical Description

Liquid, Colorless liquid; [Acros Organics MSDS]
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Boiling Point

130.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-3-buten-1-ol
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Solubility

170 g/L @ 20 °C (exp)
Record name 3-Methyl-3-buten-1-ol
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Vapor Pressure

20.0 [mmHg]
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CAS No.

763-32-6
Record name 3-Methyl-3-buten-1-ol
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Synthesis routes and methods I

Procedure details

The procedure of Example 1 was repeated except for using 150 ml of spent BB (composition: isobutene 47.3%, isobutane 2.2%, n-butane 8.9%, butene-1 27.6%, trans-2-butene 8.8%, cis-2-butene 4.4% and butadiene 0.87%) as a isobutene source in place of isobutene. Conversion of paraformaldehyde was 97.0 mole%. There were obtained 62.0 mole% of 3-methyl-3-butene-1-ol and 7.1 mole% of 3-methyl-2-butene-1-ol based on the paraformaldehyde reacted.
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Synthesis routes and methods II

Procedure details

In a stainless steel autoclave having an inner volume of 300 ml, 9.0 g of paraformaldehyde of 95% purity, 0.22 g of sodium hydrogenphosphate as catalyst, and 60 ml of t-butanol were placed and the autoclave was closed. While cooling the autoclave with a dry ice and methanol mixture, the air in the autoclave was replaced by nitrogen and then 150 ml of isobutene was added thereto. Then the autoclave was brought to room temperature and no leak was found. Then the mixture was reacted with stirring at 200° C. for 4 hours. After the reaction, the autoclave was cooled and the contents were taken off. The reaction product was pale yellow and no substance having high boiling point was found. The reaction product was analyzed quantitatively by gas chromatography. Conversion of paraformaldehyde was determined by the sodium sulfite method. Conversion of paraformaldehyde was 98.9 mole%, and there were obtained 85.0 mole% of 3-methyl-3-butene-1-ol and 5.9 mole% of 3-methyl-2-butene-1-ol based on the paraform-aldehyde reacted. Total selectivities for the unsaturated alcohols were 90.9 mole% and no 4,4-dimethylmetadioxane was produced.
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Synthesis routes and methods III

Procedure details

A process consisting of dehydration of 3-methyl-1,3-butanediol under heating in the presence of phosphoric acid or iodine gives 3-methyl-3-butene-1-ol with a yield of 35% and isoprene with a yield of 30-35% (Bulletin de la Societe Chimique de France 1964 pp800-804).
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Synthesis routes and methods IV

Procedure details

Example 1 is repeated, except that the fine silver catalyst is replaced by a silver fraction of particle size 1.0-2.5 mm in a 100 mm deep bed. On feeding 44 l (S.T.P.) of air, 113 g of 3-methyl-3-buten-1-ol vapor and 21.5 g of steam per hour per pipe into the reactor, a maximum temperature in the catalyst of 440° C. (salt bath temperature 385° C.) gives 520 g of uncoverted 3-methyl-3-buten-1-ol and 53.6 g of 3-methyl-2-butenal, corresponding to a 3-methyl-3-buten-1-ol conversion of 54% and a selectivity of 90%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-3-buten-1-ol?

A1: this compound has the molecular formula C5H10O and a molecular weight of 86.13 g/mol.

Q2: How can this compound be synthesized?

A2: Several synthetic routes exist for this compound:

  • Thermal Formaldehyde-Isobutene Condensation: This method involves the reaction of isobutylene and formaldehyde in the presence of methanol as a solvent. []
  • Prins Condensation: This reaction utilizes isobutene and formaldehyde with a Lewis acid catalyst, such as tin(IV) chloride anchored on silica grafted with tetraalkylammonium chloride. []
  • Isomerization of 3-Methyl-2-buten-1-ol: 3-Methyl-2-buten-1-ol can be isomerized to this compound in the presence of an alkali metal hydroxide or alcoholate catalyst. []

Q3: Can you describe the spectroscopic data for this compound?

A: While specific spectroscopic data is not extensively provided in the research, typical analytical techniques like nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) are used for structural characterization and quantification. [, , ]

Q4: What are the potential applications of this compound in the fuel industry?

A: this compound and its structural isomer, prenol, are promising biofuel candidates due to their high-energy density and potential for low-hygroscopicity blends with gasoline. []

Q5: How does the presence of the hydroxyl group influence the combustion properties of this compound?

A: The hydroxyl group in this compound can participate in hydrogen bonding, impacting its reactivity with OH radicals during combustion. This interaction leads to a significant contribution of OH addition pathways even at high temperatures, unlike typical alkenes. []

Q6: Is this compound found naturally, and if so, where?

A6: Yes, this compound is a naturally occurring volatile organic compound. It is found in various sources, including:

  • Plants: It contributes to the aroma profile of fruits like raspberries [] and pepino fruit. []
  • Microorganisms: It is a volatile metabolite produced by certain fungi like Aspergillus flavus [] and Trichoderma asperellum. []
  • Insects: It serves as a component of the aggregation pheromone system of the larch bark beetle, Ips cembrae. []

Q7: What is the role of this compound in the food and flavor industry?

A7: this compound contributes to the fruity and fresh aroma profile of various foods and beverages, such as:

  • Acerola pulp: It is considered a key aroma compound, imparting fruity and herbaceous notes. []
  • Sweet cherries: It is a volatile compound found in different cherry cultivars and their wines. []
  • Noni juice: Its concentration changes during fermentation, influencing the overall aroma profile. []

Q8: Has this compound shown any potential for biological activity?

A8: Yes, research has indicated that this compound:

  • Increases lifespan in C. elegans: It extended the lifespan of the nematode C. elegans and enhanced its stress tolerance. This effect is potentially linked to the activation of pro-longevity transcription factors and antioxidant enzymes. []
  • May be involved in head louse aggregation: It was identified as a volatile component in head louse feces, suggesting a potential role in their aggregation behavior. []

Q9: What types of reactions is this compound known to undergo?

A9: this compound can participate in various reactions, including:

  • Isomerization: It can isomerize to 3-Methyl-2-buten-1-ol in the presence of specific catalysts like lithium phosphate. []
  • Esterification: It can react with acids to form esters, which are often found as flavor and fragrance compounds. [, ]
  • Oxidation: It can be oxidized by atmospheric oxidants like OH radicals and Cl atoms, leading to the formation of various products like aldehydes and ketones. [, , ]
  • Cyclization: It can undergo a Prins cyclization with salicylaldehydes in the presence of a chiral imidodiphosphoric acid catalyst, forming 4-methylenetetrahydropyrans. []

Q10: Are there any studies on the use of immobilized catalysts in the synthesis of this compound?

A: Yes, research has explored the use of immobilized ZnCl2 on silica (Silzic) as a catalyst for the synthesis of this compound from isobutylene and formaldehyde. This catalyst showed high selectivity and reusability, making it a potentially greener alternative. []

Q11: What are some areas where further research on this compound would be beneficial?

A11: Several research avenues could be explored further:

  • Optimization of bio-based production: Investigating metabolic engineering strategies to enhance isopentenol yield in microbial systems could improve the economic and environmental sustainability of biofuel production. []

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